molecular formula C8H9ClFN B6600118 2-chloro-5-(2-fluoropropan-2-yl)pyridine CAS No. 1936144-49-8

2-chloro-5-(2-fluoropropan-2-yl)pyridine

Cat. No.: B6600118
CAS No.: 1936144-49-8
M. Wt: 173.61 g/mol
InChI Key: QKCCRDGVRNFTIG-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoropropan-2-yl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 5-position of the pyridine ring. Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and ability to engage in hydrogen bonding and π-π interactions . The fluorine and chlorine substituents in this compound likely enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, as seen in related molecules .

Properties

IUPAC Name

2-chloro-5-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCCRDGVRNFTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), resulting in the formation of the desired compound . This reaction typically yields around 30% of the product. Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

2-chloro-5-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. For instance, when used as a precursor for P2X7 receptor antagonists, it binds to the P2X7 receptor, inhibiting its activity and thereby modulating inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents on the pyridine ring critically influences reactivity and bioactivity. For example:

  • 2-Chloro-5-(trifluoromethyl)pyridine (): The trifluoromethyl group at the 5-position enhances electron-withdrawing effects, increasing stability and resistance to metabolic degradation compared to non-fluorinated analogs.
  • 2-Fluoro-5-methoxypyridine (): Replacing chlorine with fluorine reduces steric hindrance but maintains strong electronegativity, altering binding modes in enzyme interactions.
  • 2-Chloro-5-(7-chloroheptanoyl)pyridine (): A chloroheptanoyl chain at the 5-position improves membrane permeability, leading to higher acetylcholinesterase (AChE) inhibition compared to shorter-chain analogs.

Physicochemical Properties

Substituents significantly alter solubility, logP, and molecular volume:

  • 2-Chloro-5-(trifluoromethoxy)phenylpyridine (): The trifluoromethoxy group increases logP (2.8) and molecular volume (250 ų), enhancing lipid membrane penetration.
  • 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (): A polar imidazole ring reduces logP (1.2), improving aqueous solubility but limiting blood-brain barrier (BBB) penetration.
  • 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)pyridine (): The dioxolane ring introduces stereoelectronic effects, increasing stability in acidic environments.

Implications for 2-Chloro-5-(2-Fluoropropan-2-yl)Pyridine : The 2-fluoropropan-2-yl group likely confers moderate lipophilicity (predicted logP ~2.5) and a molecular volume of ~200 ų, balancing solubility and membrane permeability .

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